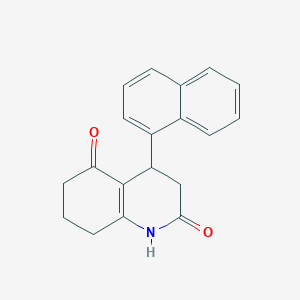

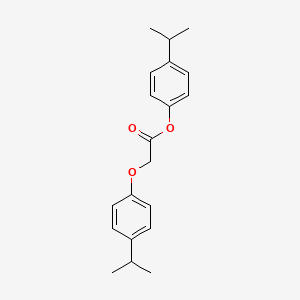

![molecular formula C16H20N4O2S B5512949 4-({[5-甲基-4-(3-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)吗啉](/img/structure/B5512949.png)

4-({[5-甲基-4-(3-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest belongs to a class of chemicals incorporating a triazole ring, which is often explored for various pharmacological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties among others.

Synthesis Analysis

Synthesis of triazole derivatives often involves multi-step chemical reactions, including the formation of the triazole ring and its subsequent functionalization. In one study, a morpholine acetal human neurokinin-1 receptor antagonist was synthesized through structural modifications, indicating the potential complexity of synthesizing such compounds (Hale et al., 1998).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, often substituted with various groups to enhance biological activity. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used for structure elucidation. In a related study, the molecular structure of a triazolylcarbothiohydrazide was determined using spectral analysis and X-ray diffraction, underscoring the importance of these techniques (Reiter & Barkóczy, 1997).

Chemical Reactions and Properties

Triazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and couplings, due to their reactive functional groups. The reactivity can be influenced by the substituents on the triazole ring. For instance, a study on the reaction of a triazolylcarbothiohydrazide with ortho esters illustrates the diversity of potential chemical transformations (Reiter & Barkóczy, 1997).

科学研究应用

药理学应用

神经激肽-1受体拮抗作用: 一项研究描述了合成一种化合物及其作为神经激肽-1受体拮抗剂的有效性的临床前测试。该化合物因其高水溶性和口服活性而显示出治疗呕吐和抑郁症等疾病的潜力,使其适用于静脉内和口服临床给药 (Harrison 等,2001).

抗菌活性: 另一项研究工作产生了新的1,2,4-三唑衍生物,显示出显着的抗菌特性。这些化合物通过涉及酯乙氧羰基腙和伯胺的反应合成,为开发新的抗菌剂提供了途径 (Bektaş 等,2010).

化学性质和合成

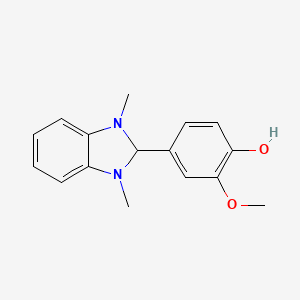

光物理表征: 合成了一种涉及4-[(E)-2-(4-氰基苯基)偶氮]-吗啉结构的化合物,并分析了其光物理性质。该研究通过X射线分析和光物理表征揭示了其结构的见解,突出了在光响应材料开发中的潜在应用 (Chin 等,2010).

抗菌剂设计: 关于合成新的1,2,4-三唑、它们的席夫碱和曼尼希碱及其抗菌活性的研究为开发新型抗菌剂提供了基础。这些化合物对测试的微生物表现出良好至中等的活性,表明它们在医学和环境应用中的潜力 (Bayrak 等,2009).

材料科学

- 生物降解性和理化性质: 一项关于基于4-苄基-4-甲基吗啉鎓的离子液体的合成、毒性、生物降解性和理化性质的研究表明,它们由于中低毒性而具有作为生物质溶剂的潜力,表明它们在绿色化学和可持续材料加工中的适用性 (Pernak 等,2011).

作用机制

未来方向

The future directions for the study of “4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-12-4-3-5-14(10-12)20-13(2)17-18-16(20)23-11-15(21)19-6-8-22-9-7-19/h3-5,10H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRAVZBJFRHFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

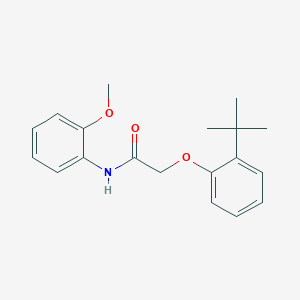

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)

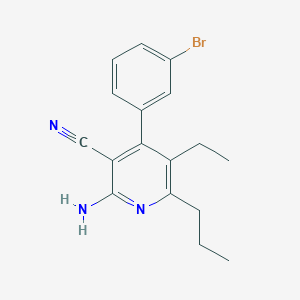

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)

![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)